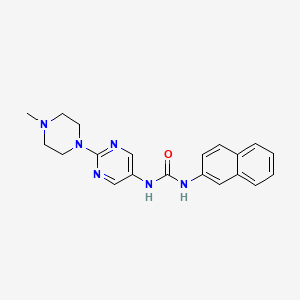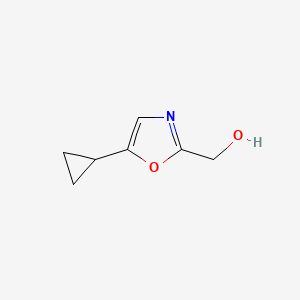![molecular formula C10H12ClNO2 B2663112 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2202178-25-2](/img/structure/B2663112.png)
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound. It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane .Molecular Structure Analysis
The molecular formula of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” is C6H6ClNO . The InChI code is 1S/C12H13ClO3/c13-10-3-4-12 (9 (6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar refractivity of 35.9±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of complex pyridine derivatives, including chlorinated and methoxylated pyridines, involves selective chlorination and methylation processes. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine showcases the use of a POCl3/CH2Cl2/Et3N system for selective chlorination under mild conditions (Xia Liang, 2007). Similarly, lithiation studies on 2-chloro and 2-methoxypyridine with lithium dialkylamides highlight the intricate pathways involved in achieving selective lithiation, which is critical for further chemical modifications (P. Gros et al., 2003).
Molecular Interactions and Stability
Research into the molecular interactions and stability of pyridine derivatives reveals insights into their reactivity and potential applications. The study of the structure of 2-methoxy-3,5-dinitropyridine, for example, offers detailed analysis on the non-planarity of the molecule and the rotational conformations of methoxy and nitro groups, which affect its reactivity and stability (G. Punte et al., 1990).
Reactivity with Other Chemicals
The reactivity of pyridine derivatives with other chemicals, such as the reactions of sulphate radicals with substituted pyridines, provides a basis for understanding their behavior in various chemical environments. These studies help in determining the kinetics and mechanism of reactions involving pyridine derivatives, which is essential for their application in synthesis and materials science (M. L. Dell’Arciprete et al., 2007).
Electropolymerization and Material Applications
Research into the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including pyridine-based monomers, explores the potential for creating conducting polymers. These materials, synthesized from low oxidation potential monomers, display stability in their conducting form, suggesting applications in electronics and materials science (G. Sotzing et al., 1996).
Propriétés
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMBJKPYKNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)
![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-ynamide](/img/structure/B2663031.png)


![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2663034.png)

![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2663048.png)

![N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2663052.png)